molecular formula C17H18ClN5O B1492933 [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol CAS No. 1461689-24-6

[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol

Cat. No.: B1492933
CAS No.: 1461689-24-6
M. Wt: 343.8 g/mol
InChI Key: BKGGGVFRCFPHFD-CQSZACIVSA-N
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Description

The compound [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 3-chlorophenyl group at position 1 of the pyrazolo-pyrimidine core.
  • A methyl substituent at position 4.
  • A (2R)-pyrrolidin-2-ylmethanol group at position 4, introducing chirality and a polar hydroxyl group.

Pyrazolo[3,4-d]pyrimidines are known for their kinase-inhibitory properties, with substituents critically influencing potency, selectivity, and pharmacokinetics.

Properties

IUPAC Name

[(2R)-1-[1-(3-chlorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-11-20-16(22-7-3-6-14(22)10-24)15-9-19-23(17(15)21-11)13-5-2-4-12(18)8-13/h2,4-5,8-9,14,24H,3,6-7,10H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGGGVFRCFPHFD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCCC4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)N4CCC[C@@H]4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can lead to the modulation of signaling pathways that are crucial for cell proliferation and survival.

The compound interacts with proteins involved in cell cycle regulation and apoptosis. For instance, it has been observed to bind to cyclin-dependent kinases (CDKs), which are essential for the control of cell division. By inhibiting CDKs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell growth and survival.

Additionally, this compound influences gene expression by modulating the activity of transcription factors. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules and the subsequent inhibition or activation of enzymatic activities. This compound binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival.

Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors. This can lead to the upregulation or downregulation of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolites are then excreted in the urine. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the nucleus, where it exerts its effects on gene expression and cell cycle regulation.

Subcellular Localization

This compound is localized primarily in the nucleus and cytoplasm of cells. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, the compound interacts with transcription factors and other nuclear proteins to modulate gene expression. In the cytoplasm, it can interact with kinases and other signaling proteins to affect cell signaling pathways.

Biological Activity

The compound [(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol, with the CAS number 1461689-24-6, is a novel pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN5O. Its structure features a chlorophenyl group, a pyrazolo-pyrimidine core, and a pyrrolidine moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC17H18ClN5O
Molecular Weight343.81 g/mol
CAS Number1461689-24-6
SynonymsPyrazolo-pyrimidine derivative

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo-pyrimidines have been shown to induce apoptosis in various cancer cell lines. A study reported that derivatives of this class demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than standard chemotherapeutic agents like bleomycin .

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. The presence of the pyrazolo and pyrimidine rings may facilitate interactions with target proteins involved in these pathways.

Inhibition of Enzymatic Activity

Inhibitory assays have demonstrated that similar compounds can inhibit enzymes critical for cancer progression. For example, studies have highlighted the role of these derivatives in inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases . The dual-targeting ability enhances their therapeutic potential.

Study 1: Cytotoxicity Evaluation

A recent evaluation focused on the cytotoxicity of this compound against various cancer cell lines. The results indicated an IC50 value of approximately 5 µM in A431 vulvar epidermal carcinoma cells, demonstrating significant anti-proliferative effects .

Study 2: Antiviral Properties

Another investigation explored the antiviral potential of this compound against pathogenic bacteria by assessing its ability to inhibit virulence factors. The findings suggested that it could serve as a promising candidate for developing anti-virulence therapeutics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs from literature are compared below:

Compound Name / ID (Reference) Core Structure Position 1 Position 4 Position 6 Molecular Weight Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl (2R)-Pyrrolidin-2-ylmethanol Methyl ~375 (estimated) Chirality, hydroxyl group for solubility
1-(2-Chlorophenyl)-6-[(2S)-3,3,3-Trifluoro-2-Methylpropyl]-... Pyrazolo[3,4-d]pyrimidine 2-Chlorophenyl - 3,3,3-Trifluoro-2-methylpropyl 356.73 Lipophilic trifluoromethyl group; 2-chloro substitution
2-(1-(2-Chloro-2-Phenylethyl)-4-(3-Chlorophenylamino)-... Pyrazolo[3,4-d]pyrimidine 2-Chloro-2-phenylethyl 3-Chlorophenylamino Acetic acid substituent ~450 (estimated) Amino group enhances hydrogen bonding; acetic acid improves solubility
EU Patent Compounds (e.g., 1-((3R,4R)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-Methylpiperidin-1-yl)-2-(3-Chlorophenyl)ethanone) Imidazo-pyrrolo-pyrazine 3-Chlorophenyl Piperidine-linked imidazo-pyrrolo-pyrazine - ~500 (estimated) Extended heterocyclic system; likely targets kinases with larger binding pockets

Key Observations:

  • Chlorophenyl Position : The target’s 3-chlorophenyl group may improve binding affinity compared to 2-chlorophenyl derivatives (e.g., ), as meta-substitution often enhances steric compatibility with kinase ATP-binding sites.
  • Position 4 Modifications: The pyrrolidinylmethanol group introduces chirality and a hydroxyl group, likely enhancing aqueous solubility over non-polar substituents (e.g., trifluoroalkyl in or acetic acid in ).

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the pyrazolo[3,4-d]pyrimidine core with appropriate substitutions.
  • Introduction of the 3-chlorophenyl group at the 1-position of the pyrazolo ring.
  • Coupling with the chiral pyrrolidin-2-ylmethanol moiety.
  • Final purification and characterization.

The overall approach is modular, allowing for the assembly of the heterocyclic scaffold followed by functionalization and stereoselective incorporation of the pyrrolidine side chain.

Key Reaction Steps and Conditions

Synthesis of Pyrazolo[3,4-d]pyrimidine Core

  • Starting from substituted pyrazole and pyrimidine precursors, cyclization reactions under controlled conditions yield the fused heterocyclic system.
  • Methylation at the 6-position and chlorophenyl substitution at the 1-position are introduced via electrophilic aromatic substitution or cross-coupling reactions.

Coupling with Pyrrolidin-2-ylmethanol

  • The chiral pyrrolidine methanol fragment is introduced via nucleophilic substitution or palladium/copper-catalyzed coupling.
  • Copper(I) iodide catalysis with potassium carbonate as base and N,N'-dimethylethylenediamine as ligand in 1,4-dioxane solvent at 80°C has been reported to achieve efficient coupling with yields up to 74% in similar pyrazolo[3,4-d]pyrimidine derivatives.

Representative Experimental Procedure

Step Reaction Conditions Yield (%) Notes
Pyrazolo[3,4-d]pyrimidine core synthesis Cyclization of substituted pyrazole and pyrimidine precursors under reflux in polar solvents 70-85 Control of temperature and stoichiometry critical
Introduction of 3-chlorophenyl group Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling at 80-100°C 65-80 Use of aryl halide and boronic acid derivatives
Coupling with (2R)-pyrrolidin-2-ylmethanol Copper(I) iodide, potassium carbonate, N,N'-dimethylethylenediamine, 1,4-dioxane, 80°C, 12-24 h 74 Stereochemistry preserved; ligand critical for yield

Detailed Research Findings

  • Copper(I) iodide catalysis : This method is effective for coupling the pyrrolidine moiety to the pyrazolo[3,4-d]pyrimidine scaffold. The use of potassium carbonate as base and N,N'-dimethylethylenediamine as a bidentate ligand enhances catalytic activity and selectivity.
  • Solvent choice : 1,4-Dioxane provides a suitable medium balancing solubility and reaction kinetics.
  • Temperature : Moderate heating at 80°C optimizes reaction rate without decomposing sensitive functional groups.
  • Yield optimization : Reaction time and stoichiometric ratios are adjusted to maximize yield and purity, with isolated yields reported up to 80% in gram-scale syntheses.

Analytical Data Supporting Preparation

Parameter Value Method/Source
Molecular Formula C17H18ClN5O Confirmed by elemental analysis and MS
Molecular Weight 343.8 g/mol Calculated and experimentally verified
Purity >98% HPLC and NMR characterization
Stereochemistry (2R)-configuration confirmed Chiral HPLC and optical rotation measurements

Summary Table of Preparation Method Parameters

Aspect Details
Core synthesis Cyclization of pyrazole and pyrimidine precursors
Key catalyst Copper(I) iodide
Base Potassium carbonate
Ligand N,N'-dimethylethylenediamine
Solvent 1,4-Dioxane
Temperature 80°C
Reaction time 12-24 hours
Yield 74-80% (isolated)
Scale Gram-scale synthesis reported
Stereoselectivity Maintained (2R)-configuration

Notes on Synthetic Accessibility and Challenges

  • The synthetic accessibility score of approximately 3.3 indicates moderate complexity, typical for heterocyclic compounds with multiple functional groups.
  • The presence of a chiral center necessitates careful control of stereochemistry during coupling.
  • Use of copper catalysis reduces cost compared to palladium but requires ligand optimization.
  • Moderate solubility and stability under reaction conditions facilitate purification but require attention to avoid degradation.

Q & A

Basic: What are optimized synthetic routes for this compound, and how can reaction yields be improved?

Answer:
Synthesis typically involves multi-step protocols with key intermediates like pyrazolo[3,4-d]pyrimidine cores. For example, a pyrolidin-2-yl methanol derivative can be synthesized via nucleophilic substitution of a chlorinated pyrimidine intermediate with a pyrrolidine precursor. Critical steps include:

  • Acid-catalyzed cyclization : Using HCl in water at 0–50°C to achieve a 52.7% yield, with heating to 50°C to dissolve intermediates .
  • Recrystallization : Purification via methanol or ethanol, as demonstrated in pyrazole-pyrimidine syntheses .
    To improve yields:
  • Optimize stoichiometry of reagents (e.g., 1.4:1 molar ratio of chloranil to precursor) .
  • Use controlled heating (e.g., reflux in ethanol for 10 h) to enhance reaction completion .

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the (2R) configuration, as seen in structurally similar pyridinyl-pyrrolidine derivatives .
  • NMR spectroscopy : Key for verifying substituent positions (e.g., 3-chlorophenyl and methyl groups). ¹H-NMR can identify pyrrolidine proton splitting patterns, while ¹³C-NMR confirms carbonyl and aromatic carbons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₅H₁₇ClN₄O has a theoretical MW of 328.09) .

Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Directed lithiation : Use bulky bases (e.g., LDA) to selectively deprotonate the pyrimidine N-H position, enabling functionalization at the 4-position .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) on pyrrolidine) to direct substitutions to the pyrimidine ring .
  • Microwave-assisted synthesis : Enhances reaction control, reducing side products in heterocyclic systems .

Advanced: What strategies mitigate low yields during purification of polar intermediates?

Answer:

  • Salt formation : Convert polar intermediates to hydrochloride salts using 1M HCl, improving crystallinity and solubility in aqueous/organic mixtures .
  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane to methanol/dichloromethane) for challenging separations .
  • Solvent recrystallization : Methanol/water mixtures (e.g., 7:3 v/v) effectively remove hydrophilic impurities .

Advanced: How is metabolic stability assessed in preclinical studies?

Answer:

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS. Adjust the pyrrolidine-methanol moiety to reduce CYP450-mediated oxidation .
  • Plasma stability tests : Evaluate hydrolysis by incubating with plasma at 37°C; stabilize the methanol group via prodrug strategies (e.g., esterification) .
  • Computational modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays to compare IC₅₀ values .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Structural analogs : Compare with derivatives (e.g., morpholine-substituted pyrimidines) to isolate structure-activity relationships (SAR) .

Advanced: What in silico tools validate binding modes to target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with ATP-binding pockets (e.g., kinases). The 3-chlorophenyl group often occupies hydrophobic pockets .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for 100+ ns to assess stability of hydrogen bonds (e.g., pyrrolidine-methanol with catalytic lysine) .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol
Reactant of Route 2
[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol

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